

Spectroscopic Data of 2,6-Dimethylbenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Dimethylbenzonitrile

Cat. No.: B146758

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Introduction

2,6-Dimethylbenzonitrile (CAS No. 6575-13-9) is an aromatic nitrile, a class of organic compounds characterized by a cyano ($-C\equiv N$) functional group attached to a benzene ring.^[1] In this specific isomer, two methyl groups flank the nitrile group at the 2 and 6 positions of the ring. This substitution pattern imparts unique chemical and physical properties, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1]

Precise structural elucidation and purity assessment are paramount in drug development and chemical research. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful, non-destructive suite of tools for this purpose. This guide offers an in-depth analysis of the NMR, IR, and MS data for **2,6-Dimethylbenzonitrile**, providing researchers with the foundational knowledge to confidently identify and characterize this compound.

Molecular Structure and Key Features

The structural characteristics of **2,6-Dimethylbenzonitrile** dictate its spectroscopic fingerprint. The key features include a symmetrically substituted aromatic ring, two equivalent methyl groups, and a highly polar nitrile group. These features give rise to distinct and predictable signals in each spectroscopic analysis.

Caption: Molecular Structure of **2,6-Dimethylbenzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, a complete structural map can be assembled.

Expertise & Rationale: Experimental Choices

For a compound like **2,6-Dimethylbenzonitrile**, standard ^1H and ^{13}C NMR spectra are typically acquired in a deuterated solvent, most commonly deuterated chloroform (CDCl_3), which provides good solubility and a clean spectral window. A standard 400 or 500 MHz spectrometer is more than sufficient to resolve all signals clearly. The choice to run a proton-decoupled ^{13}C NMR experiment is standard practice to simplify the spectrum, ensuring each unique carbon atom appears as a single line.

^1H NMR Spectroscopy Data

The ^1H NMR spectrum of **2,6-Dimethylbenzonitrile** is notably simple due to the molecule's C_{2v} symmetry. The two methyl groups are chemically equivalent, as are the protons at the 3 and 5 positions of the aromatic ring.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.3	Triplet (t)	1H	H4 (para)
~7.1	Doublet (d)	2H	H3, H5 (meta)
~2.5	Singlet (s)	6H	2 x $-\text{CH}_3$

Data sourced from the Spectral Database for Organic Compounds (SDBS).[2]

Interpretation:

- The Methyl Protons (δ ~2.5 ppm): The six protons of the two methyl groups appear as a single, sharp singlet. Their equivalence is a direct result of the molecule's symmetry. The signal's integration value of 6H confirms the presence of these two groups.

- The Aromatic Protons (δ ~7.1-7.3 ppm): The aromatic region displays a classic pattern for a 1,2,3-trisubstituted benzene ring with identical substituents at the 1 and 3 positions (relative to the central proton). The single proton at the C4 position is flanked by two identical protons (H3 and H5), resulting in its appearance as a triplet. The protons at C3 and C5 are each coupled only to the H4 proton, causing them to appear as a doublet.

¹³C NMR Spectroscopy Data

The proton-decoupled ¹³C NMR spectrum further confirms the molecule's symmetry, showing only five distinct signals for the nine carbon atoms.

Chemical Shift (δ) ppm	Assignment	Rationale
~142	C2, C6	Quaternary carbons attached to methyl groups.
~132	C4	Protonated aromatic carbon.
~128	C3, C5	Equivalent protonated aromatic carbons.
~118	-C \equiv N	Characteristic nitrile carbon chemical shift.[3]
~114	C1	Quaternary carbon attached to the nitrile group.
~20	-CH ₃	Equivalent methyl carbons.

Data sourced from the Spectral Database for Organic Compounds (SDBS).[2]

Interpretation:

- Quaternary Carbons: The carbons at positions 1, 2, and 6, as well as the nitrile carbon, are quaternary (not bonded to any hydrogens) and typically show weaker signals. The C1 carbon, directly attached to the electron-withdrawing nitrile group, is observed at ~114 ppm. The C2 and C6 carbons, bonded to the methyl groups, appear further downfield at ~142 ppm.

- **Nitrile Carbon:** The nitrile carbon itself appears at ~118 ppm, a highly characteristic region for this functional group, which aids in its unambiguous identification.^[3]
- **Protonated Aromatic Carbons:** The equivalent C3 and C5 carbons appear as a single peak at ~128 ppm, while the C4 carbon is found at ~132 ppm.
- **Methyl Carbons:** The two equivalent methyl group carbons give rise to a single signal in the aliphatic region at ~20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a specific molecular vibration (e.g., stretching or bending).

Expertise & Rationale: Experimental Protocol

A common and straightforward method for acquiring an IR spectrum of a solid sample like **2,6-Dimethylbenzonitrile** is using an Attenuated Total Reflectance (ATR) accessory with a Fourier-Transform Infrared (FT-IR) spectrometer. This technique requires minimal sample preparation and involves pressing the solid directly onto a crystal (often diamond or germanium). The IR beam reflects internally within the crystal, penetrating a small distance into the sample at each reflection point and generating an absorption spectrum.

Caption: Standard workflow for FT-IR data acquisition using an ATR accessory.

Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~2230	C≡N Stretch	Nitrile
3050 - 2850	C-H Stretch	Aromatic & Alkyl
~1460	C=C Stretch	Aromatic Ring
~770	C-H Bend	Aromatic (out-of-plane)

Data sourced from the NIST Chemistry WebBook.^[4]

Interpretation:

- The Nitrile Stretch ($\sim 2230\text{ cm}^{-1}$): The most diagnostic peak in the spectrum is the sharp, intense absorption corresponding to the $\text{C}\equiv\text{N}$ triple bond stretch. Its position in the "triple bond region" ($2100\text{-}2300\text{ cm}^{-1}$) is a definitive indicator of the nitrile functional group. The intensity is due to the large change in dipole moment during the stretching vibration of this polar bond.
- C-H Stretches ($3050\text{ - }2850\text{ cm}^{-1}$): This region contains absorptions from both the aromatic C-H bonds (typically $>3000\text{ cm}^{-1}$) and the methyl C-H bonds (typically $<3000\text{ cm}^{-1}$).
- Aromatic Ring Vibrations: The absorption around 1460 cm^{-1} is characteristic of the carbon-carbon double bond stretching within the benzene ring. The out-of-plane C-H bending vibration at $\sim 770\text{ cm}^{-1}$ can sometimes provide clues about the substitution pattern of the ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions.

Expertise & Rationale: Fragmentation Analysis

In EI-MS, the molecular ion ($\text{M}^{+\cdot}$) is formed by the loss of a single electron. The stability of this ion determines its abundance. For **2,6-Dimethylbenzonitrile**, the aromatic system provides significant stability. The subsequent fragmentation is governed by the formation of stable carbocations or neutral losses. The bonds benzylic to the ring are common cleavage points. The loss of a methyl radical ($\cdot\text{CH}_3$) is a highly favorable pathway, as it leads to the formation of a stable, resonance-stabilized benzylic cation.

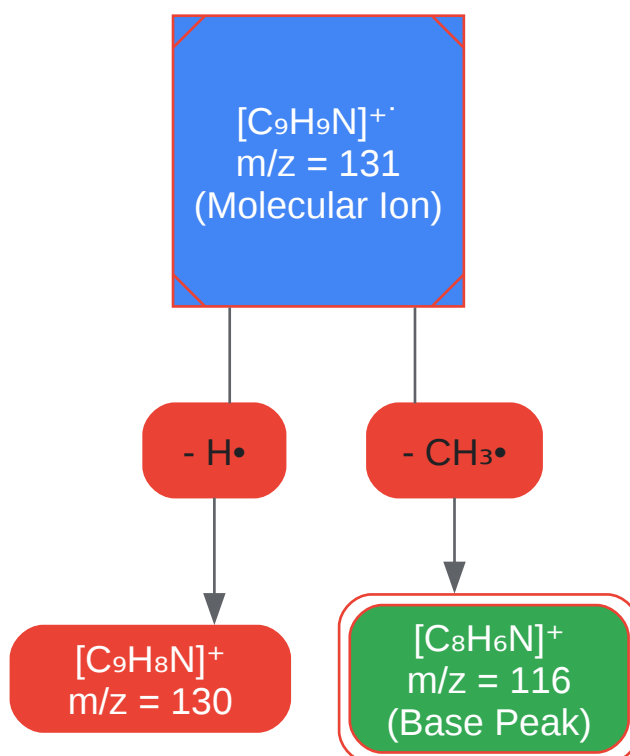
Mass Spectrometry Data

m/z (mass-to-charge ratio)	Relative Intensity	Proposed Fragment
131	High	$[M]^{+\cdot}$ (Molecular Ion)
130	Moderate	$[M-H]^+$
116	100% (Base Peak)	$[M-CH_3]^+$
103	Low	$[M-HCN-H]^+$ or $[M-C_2H_4]^+$
89	Moderate	$[C_7H_5]^+$

Data sourced from the NIST Chemistry WebBook.[\[4\]](#)[\[5\]](#)

Interpretation:

- **Molecular Ion (m/z 131):** A strong molecular ion peak is observed at m/z 131, which corresponds to the molecular weight of C_9H_9N , confirming the elemental formula.
- **Base Peak (m/z 116):** The most abundant ion in the spectrum (the base peak) is at m/z 116. This corresponds to the loss of a methyl group (mass 15) from the molecular ion. This is a highly favored fragmentation pathway due to the formation of a stable cyanobenzyl cation.
- **$[M-H]^+$ Ion (m/z 130):** The peak at m/z 130 represents the loss of a single hydrogen atom, another common fragmentation for aromatic compounds.
- **Other Fragments:** The peak at m/z 103 likely arises from the loss of a hydrogen cyanide molecule (HCN) from the $[M-H]^+$ ion. The fragment at m/z 89 is also a common aromatic fragment.



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